3,4-Dimethylhexyl acetate
Overview
Description
Acetic acid, C7-9-branched alkyl esters, C8-rich, is a chemical compound that belongs to the family of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is characterized by its branched alkyl chains, which are predominantly C8 in length. It is commonly used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, C7-9-branched alkyl esters, C8-rich, typically involves the esterification of acetic acid with branched C7-9 alcohols. The reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to reflux temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of acetic acid and the branched alcohols into the reactor, where they are mixed and heated. The esterification reaction is facilitated by the use of catalysts and controlled temperatures. The product is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, C7-9-branched alkyl esters, C8-rich, can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The ester can be oxidized to produce carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding branched alcohol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Acetic acid, C7-9-branched alkyl esters, C8-rich, has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of acetic acid, C7-9-branched alkyl esters, C8-rich, involves its interaction with various molecular targets. In biochemical assays, it can act as a solvent, facilitating the dissolution and interaction of other compounds. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients. The esterification and hydrolysis reactions are catalyzed by enzymes or chemical catalysts, involving nucleophilic attack on the carbonyl carbon of the ester.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, C7-9-branched alkyl esters: Similar in structure but may have different alkyl chain distributions.
Acetic acid, C8-10-branched alkyl esters: Contains longer alkyl chains, leading to different physical and chemical properties.
Acetic acid, linear alkyl esters: Lacks the branching in the alkyl chains, resulting in different reactivity and applications.
Uniqueness
Acetic acid, C7-9-branched alkyl esters, C8-rich, is unique due to its specific branched alkyl chain distribution, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring specific solubility, volatility, and reactivity characteristics.
Properties
IUPAC Name |
3,4-dimethylhexyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-8(2)9(3)6-7-12-10(4)11/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOFDUNMKGIVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
108419-32-5 | |
Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108419325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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